Didodecyl hydrogen phosphite

Description

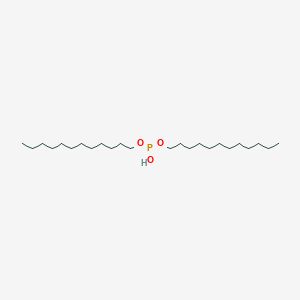

Didodecyl hydrogen phosphite (CAS: 21302-09-0), also known as dilauryl phosphite, is an organophosphorus compound with the molecular formula C₂₄H₅₁O₃P and a molecular weight of 418.63 g/mol . It belongs to the class of dialkyl phosphites, characterized by a phosphorus(III) center bonded to two dodecyl (lauryl) groups and one hydroxyl group. Its structure confers high hydrophobicity, making it suitable for applications in non-polar matrices, such as polymer stabilization and lubricant additives .

Properties

IUPAC Name |

didodecyl hydrogen phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBMDAHKYSRJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The transesterification of triethyl phosphite with dodecanol is a widely adopted method for DDHP synthesis. The reaction proceeds via nucleophilic substitution, where dodecanol displaces ethoxy groups from triethyl phosphite:

A molar ratio of 1:2.2 (triethyl phosphite to dodecanol) ensures complete conversion, minimizing residual reactants.

Catalytic Systems

-

Tin-based catalysts : Dibutyltin dilaurate (0.5–1.0 wt%) accelerates transesterification at 130–140°C, achieving 92% yield in 3 hours.

-

Titanium alkoxides : Titanium(IV) isopropoxide (0.3 wt%) enables milder conditions (110–120°C) with comparable efficiency but requires inert atmospheres to prevent oxidation.

Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120–140°C | <110°C: Slow kinetics; >150°C: Side reactions |

| Reaction time | 2–4 hours | Prolonged durations degrade product |

| Catalyst loading | 0.3–1.0 wt% | Excess catalyst complicates purification |

Direct Synthesis from Phosphorus Trichloride

Two-Step Alkylation

DDHP is synthesized via sequential alkylation of PCl₃ with dodecanol:

By-Product Management

-

HCl neutralization : Triethylamine (1.1 equivalents) traps HCl, preventing equipment corrosion and improving safety.

-

Solvent selection : Toluene or hexane enhances phase separation during washing, reducing emulsification.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with:

-

Residence time : 20–30 minutes at 130°C.

-

In-line analytics : FTIR monitors P=O (1250 cm⁻¹) and P–O–C (1050 cm⁻¹) bands for real-time quality control.

| Factor | Industrial Practice |

|---|---|

| Raw material cost | Dodecanol (≥98% purity) sourced at $2.50/kg |

| Waste management | HCl scrubbing with NaOH; dodecyl chloride sold as by-product |

| Energy consumption | 15 kWh/kg product (optimized heat recovery) |

Purification and Characterization

Distillation Techniques

Analytical Validation

-

<sup>31</sup>P NMR : Single resonance at δ 8.5–9.0 ppm confirms phosphite structure.

-

Titrimetric analysis : Acid value <2 mg KOH/g ensures low residual acidity.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Transesterification | 92 | 98 | High | 12.50 |

| PCl₃ alkylation | 85 | 95 | Moderate | 10.80 |

| Continuous flow | 94 | 97 | Very high | 9.20 |

Emerging Trends and Innovations

Chemical Reactions Analysis

Types of Reactions: Didodecyl hydrogen phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form didodecyl phosphate.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and dodecanol.

Substitution: It can react with alkyl halides to form alkyl phosphonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Alkyl halides such as methyl iodide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Didodecyl phosphate.

Hydrolysis: Phosphoric acid and dodecanol.

Substitution: Alkyl phosphonates.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Chemical Structure and Characteristics:

- DDHP is characterized by its long hydrophobic dodecyl chains, which enhance its surfactant properties. It typically appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C.

Mechanisms of Action:

- Surfactant Properties: DDHP alters the integrity of biological membranes, affecting cellular processes such as absorption and permeability. This property is crucial for drug delivery applications where it can encapsulate hydrophobic drugs.

- Complex Formation: The ability of DDHP to form stable complexes with metal ions enhances its antioxidant properties and contributes to its biological effects.

- Hydrolysis Products: The hydrolysis of DDHP yields phosphoric acid and dodecanol, which may play significant roles in various metabolic pathways involving phosphates.

Chemistry

DDHP is utilized as a reagent in the synthesis of various organophosphorus compounds. It is involved in chemical reactions such as oxidation to form didodecyl phosphate, hydrolysis to produce phosphoric acid and dodecanol, and substitution reactions with alkyl halides to create alkyl phosphonates.

Biology

In biological research, DDHP serves as a precursor for synthesizing biologically active phosphonates. Its surfactant properties allow it to modify membrane fluidity and permeability, facilitating drug uptake in cellular systems .

Medicine

DDHP is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs. Studies have shown that it can significantly improve drug bioavailability compared to traditional delivery methods .

Industry

In industrial applications, DDHP is used as an additive in lubricants, anti-corrosion agents, and stabilizers in polymer processing. Its properties make it suitable for enhancing thermal stability and surface tension in various formulations.

Case Study 1: Drug Delivery System

A study explored the use of DDHP as a carrier for hydrophobic drugs. Results indicated that DDHP could significantly improve drug solubility and bioavailability compared to traditional delivery methods. The encapsulation efficiency was notably high, demonstrating its potential to enhance therapeutic efficacy.

Case Study 2: Membrane Interaction

Research focused on the interaction of DDHP with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for DDHP as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.

Mechanism of Action

The mechanism of action of didodecyl hydrogen phosphite involves its ability to form stable complexes with metal ions, which can enhance its antioxidant properties . It acts as a secondary antioxidant by decomposing hydroperoxides and preventing the propagation of free radical chain reactions . The formation of acidic hydrogen phosphates during hydrolysis further contributes to its antioxidant activity .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between didodecyl hydrogen phosphite and structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Oxidation State of P |

|---|---|---|---|---|---|

| This compound | 21302-09-0 | C₂₄H₅₁O₃P | 418.63 | Two dodecyl groups, P(III) | +3 |

| Dihexadecyl hydrogen phosphate | 2197-63-9 | C₃₂H₆₇O₄P | 579.83 | Two hexadecyl groups, P(V) | +5 |

| Distearyl phosphite | 19047-85-9 | C₃₆H₇₅O₃P | 610.93 | Two octadecyl (stearyl) groups, P(III) | +3 |

| Didecyl phenyl phosphite | 1254-78-0 | C₂₆H₄₇O₃P | 462.62 | Two decyl groups, one phenyl group, P(III) | +3 |

| Dimethyl hydrogen phosphite | 868-85-9 | C₂H₇O₃P | 110.05 | Two methyl groups, P(III) | +3 |

Key Observations:

Phosphorus Oxidation State :

- Phosphites (P(III)) like this compound are more nucleophilic and reactive toward oxidation compared to phosphates (P(V)) like dihexadecyl hydrogen phosphate .

- The P(III) center in phosphites enables radical scavenging, a critical mechanism in polymer antioxidant applications .

Alkyl Chain Length :

- Longer alkyl chains (e.g., distearyl phosphite) increase hydrophobicity and thermal stability but reduce solubility in polar solvents. This compound balances lipophilicity and mobility in polymer blends .

- Shorter chains (e.g., dimethyl hydrogen phosphite) enhance volatility, making them suitable for gas-phase applications but less effective in high-temperature polymer stabilization .

Aryl vs. Alkyl Substituents :

- Aryl-containing phosphites (e.g., didecyl phenyl phosphite) exhibit enhanced UV stability due to aromatic conjugation, whereas alkyl phosphites like this compound are more effective in bulk polymer stabilization .

(a) Polymer Stabilization

- This compound : Acts as a secondary antioxidant by decomposing peroxides and preventing chain scission in polyolefins. Its dodecyl chains ensure compatibility with polyethylene and polypropylene .

- Distearyl Phosphite : Preferred for high-temperature processing (e.g., engineering plastics) due to higher thermal stability from stearyl groups .

- Dimethyl Hydrogen Phosphite: Limited to low-temperature applications (e.g., coatings) due to volatility .

(b) Selectivity in Molecular Imprinting

- Dimethyl hydrogen phosphite was used as an interferent in molecularly imprinted polymers (MIPs) due to its small size, whereas bulkier phosphites like this compound are excluded from imprinted sites .

Research Findings

Fragmentation Mechanisms :

- Studies on diethyl phosphite (a model compound) using DFT calculations revealed that hydrogen migration during elimination reactions is influenced by alkyl chain geometry . This compound’s bulky chains likely alter fragmentation pathways, though experimental data are scarce.

Thermal Stability :

- Tridodecyl phosphite (CAS 3076-63-9), with three dodecyl groups, exhibits higher thermal stability than this compound due to increased steric protection of the P(III) center .

Biological Activity

Didodecyl hydrogen phosphite (DDHP), a compound with the molecular formula C24H51O4P, is a phosphate ester notable for its surfactant properties and potential applications in drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

DDHP is characterized by its long hydrophobic dodecyl chains, which enhance its surfactant capabilities. It typically appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C. The compound's structure allows it to interact effectively with biological membranes, influencing permeability and fluidity.

Mechanisms of Biological Activity

The biological activity of DDHP can be attributed to several mechanisms:

- Surfactant Properties : DDHP alters cell membrane integrity, affecting cellular processes such as absorption and permeability. This property is crucial for drug delivery applications, where it can encapsulate hydrophobic drugs and facilitate their transport across membranes.

- Complex Formation : The ability of DDHP to form stable complexes with metal ions enhances its antioxidant properties and may contribute to its biological effects.

- Hydrolysis Products : The hydrolysis products of DDHP may play significant roles in metabolic pathways involving phosphates, further expanding its biological implications.

1. Effects on Biological Membranes

Studies have shown that DDHP significantly impacts membrane fluidity and permeability. For instance, it has been demonstrated to enhance the uptake of various drugs in cellular systems by modifying membrane characteristics.

2. Drug Delivery Applications

Research indicates that DDHP can be utilized in drug delivery systems due to its ability to encapsulate hydrophobic compounds effectively. This capability is particularly valuable in pharmaceuticals where solubility is a challenge.

3. Self-Assembling Properties

In combination with aluminum isopropoxide, DDHP forms self-assembled organogels that exhibit unique rheological properties. The structure and behavior of these gels depend on the ratio of aluminum to surfactant, indicating potential applications in material science .

Case Study 1: Drug Delivery System

A study investigated the use of DDHP as a carrier for hydrophobic drugs. Results indicated that DDHP could significantly improve drug solubility and bioavailability compared to traditional delivery methods. The encapsulation efficiency was notably high, demonstrating its potential in enhancing therapeutic efficacy.

Case Study 2: Membrane Interaction

Research focused on the interaction of DDHP with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for DDHP as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.

Comparative Analysis

The following table compares DDHP with related compounds based on their structural features and biological applications:

| Compound Name | Molecular Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | C24H51O4P | Long dodecyl chains; effective surfactant | Drug delivery; membrane studies |

| Dodecyl phosphate | C12H27O4P | Shorter alkyl chain; commonly used surfactant | Emulsifying agent |

| Tridodecyl phosphate | C36H75O4P | Longer alkyl chains; higher hydrophobicity | Industrial applications |

Q & A

Q. What are the optimized synthetic routes for didodecyl hydrogen phosphite, and how do reaction parameters influence yield?

this compound can be synthesized via transesterification, analogous to methods used for structurally similar phosphites. For example, dibenzyl hydrogen phosphite synthesis involves triethyl phosphite, benzyl alcohol, and a tin catalyst under optimized conditions (130–140°C, 2 hours, 1:2:2 molar ratio of reactants) to achieve 95% yield . For didodecyl derivatives, adjusting alkyl chain length (e.g., dodecanol instead of benzyl alcohol) and catalyst selection (e.g., titanium-based catalysts) may enhance efficiency. Monitoring reaction progress via <sup>31</sup>P NMR is critical to track phosphite intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- <sup>1</sup>H/<sup>31</sup>P NMR : Confirm molecular structure (e.g., P–H proton at δ ~6–8 ppm) and assess esterification completeness .

- FTIR : Detect P–O–C (1050–1150 cm⁻¹) and P=O (1250–1300 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular weight (434.63 g/mol) and fragmentation patterns . Purity can be quantified via HPLC with UV detection (λ ~210 nm) or titration methods for residual acidity .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound should be stored sealed in dry conditions at room temperature to prevent hydrolysis. Exposure to moisture or strong oxidizers may degrade the phosphite ester into phosphate derivatives, compromising reactivity. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis, and what mechanistic insights exist?

In chiral synthesis, this compound acts as a ligand or intermediate. For example, it participates in enantioselective reactions with titanium catalysts (e.g., S-TiPSY) to produce chiral phosphonates. The reaction mechanism involves nucleophilic attack on electrophilic intermediates, with steric effects from the dodecyl chains influencing enantioselectivity. Optimization of catalyst loading (e.g., 5 mol%) and solvent polarity (e.g., toluene) can enhance e.e. values .

Q. What thermodynamic parameters govern ion transport in membranes containing this compound?

In membrane studies, this compound’s fixed charge density and hydrophobicity affect ion selectivity. Membrane potential measurements (e.g., using Ag/AgCl electrodes) reveal its role in modulating cation transport. Thermodynamic models (e.g., based on irreversible process theory) estimate parameters like activation energy (ΔG‡) for diffusion, which vary with membrane composition and pH .

Q. How do contradictory findings on the genotoxic potential of phosphite derivatives inform safety protocols?

While dimethyl hydrogen phosphite shows clastogenicity in vitro (e.g., chromosomal aberrations in CHO cells), in vivo data are conflicting . For didodecyl derivatives, researchers must:

- Conduct Ames tests and micronucleus assays to assess mutagenicity.

- Evaluate metabolic pathways (e.g., demethylation to monomethyl derivatives) using liver microsomes.

- Implement engineering controls (e.g., fume hoods) to minimize inhalation/contact risks during synthesis .

Q. Can this compound act as an antioxidant or sacrificial agent in polymer systems?

Phosphites typically inhibit oxidation via two mechanisms:

- Hydrogen atom transfer (HAT) : Neutralizes radicals by donating H atoms.

- Phosphite oxidation : Sacrificial reaction with peroxides to form stable phosphate esters. this compound’s long alkyl chains enhance solubility in nonpolar matrices (e.g., polyolefins), but its efficacy depends on processing temperature and oxygen exposure. Accelerated aging studies (e.g., OIT measurements) quantify stabilization performance .

Methodological Considerations

Q. How should researchers design experiments to resolve discrepancies in phosphite bioactivity (e.g., fungicide vs. biostimulant roles)?

- Controlled hydroponic assays : Compare phosphate-deprived vs. phosphate-supplemented systems to isolate phosphite’s effects on plant metabolism.

- Isotopic labeling (<sup>32</sup>P) : Track phosphite uptake and conversion in plant tissues.

- Transcriptomic analysis : Identify genes upregulated by phosphite (e.g., defense-related PR proteins) .

Q. What strategies mitigate interference from phosphite degradation products in analytical workflows?

- Sample derivatization : Use silylation agents (e.g., BSTFA) to stabilize phosphite for GC-MS analysis.

- Chromatographic separation : Employ ion-pairing reagents (e.g., tetrabutylammonium) in HPLC to resolve phosphite/phosphate peaks .

Data Contradiction Analysis

- Synthesis yield variability : Discrepancies may arise from trace moisture in reactants or incomplete catalyst removal. Karl Fischer titration of reagents pre-reaction and post-synthesis recrystallization can address this .

- Conflicting genotoxicity results : Differences in test models (e.g., in vitro vs. in vivo) and metabolite bioavailability (e.g., rapid urinary excretion in rodents) may explain inconsistencies. Species-specific metabolic studies are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.